CYP11B2 Inhibitory Potency: 35‑Fold Superior to the 2‑Naphthalene Analog
2‑(2,2‑Dichlorocyclopropyl)naphthalene inhibits human CYP11B2 with an IC₅₀ of 22 nM [1], representing a 35.5‑fold improvement in potency over the corresponding 2‑naphthalene comparator (compound 24), which exhibits an IC₅₀ of 782 nM under analogous assay conditions [2]. Both values were generated using recombinant human CYP11B2 expressed in hamster fibroblast cells with 11‑deoxycorticosterone as the substrate, although the specific detection methods differ (HPLC vs. unspecified).
| Evidence Dimension | CYP11B2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | 2‑Naphthalene (compound 24): IC₅₀ = 782 nM |
| Quantified Difference | 35.5‑fold more potent |
| Conditions | Human CYP11B2 expressed in hamster V79MZ cells (target compound, HPLC readout) or V79 fibroblasts (comparator, 11‑deoxycorticosterone 100 nM substrate) |
Why This Matters
A 35‑fold potency advantage directly translates to lower compound consumption in screening campaigns and a wider dynamic range for SAR exploration around the CYP11B2 target.
- [1] BindingDB. BDBM50038635 (CHEMBL3354853). IC50 = 22 nM for human CYP11B2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038635 (accessed 2016-03-17). View Source
- [2] Voets M. et al. Table 2, Compound 24 (2‑naphthalene). PMC4018063. https://pmc.ncbi.nlm.nih.gov/articles/PMC4018063/table/tbl2/ View Source
